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Astra blue

Cat. No.: B13748956
M. Wt: 1116.9 g/mol
InChI Key: UWVMJRPVJLKZKH-UHFFFAOYSA-N
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Description

Historical Trajectories and Early Academic Contributions to Astra Blue Utilization

The history of synthetic dyes for biological staining dates back to the mid-19th century, with early contributions focusing on compounds like toluidine blue. karger.com While the specific early academic contributions directly linked to the initial synthesis or discovery of this compound are not extensively detailed in the provided search results, its use emerged within the broader context of developing new staining techniques for microscopy. This compound, like Alcian Blue, belongs to the family of copper-bearing phthalocyanine (B1677752) dyes, which were explored for their staining potential. nih.govtandfonline.com Alcian blue itself has a history dating back to the 1940s, initially used in the dye industry before finding applications in histology for staining acidic polysaccharides. wikipedia.org this compound's development and adoption in academic settings likely followed a similar trajectory, driven by the need for stains with improved specificity and contrast for particular cellular and tissue components.

Early academic contributions would have focused on identifying the types of molecules and structures that this compound could selectively stain. Its acidic reaction and ability to form salt bridges with acidic molecular structures, such as basophils and nucleic acids, were key properties that researchers would have investigated to understand its utility. morphisto.at

Evolution of this compound's Role in Scientific Inquiry

The role of this compound in scientific inquiry has evolved significantly, moving from potentially simple staining applications to more specialized and combined techniques. Initially, its primary use likely centered on its affinity for acidic polysaccharides like mucopolysaccharides and glycosaminoglycans. morphisto.dedawnscientific.com This property made it valuable for studying cartilage and connective tissues. dawnscientific.com

Over time, researchers began to explore the use of this compound in combination with other stains to achieve differential staining, allowing for the simultaneous visualization of multiple tissue components with distinct chemical properties. A notable example is its use in conjunction with Safranin O, particularly in botanical histology. plantintroduction.orgresearchgate.netresearchgate.net This combination leverages this compound's ability to stain cellulose (B213188) and pectins blue, while Safranin O stains lignified, suberized, or cutinized walls red. researchgate.netnih.gov This differential staining technique has proven highly effective for distinguishing various plant tissue types, such as lignified structures and secretory tissues, providing contrasting pictures for light microscopy. plantintroduction.orgresearchgate.net

Furthermore, the application of this compound has expanded beyond basic tissue visualization. It has been used in biochemical research to identify and measure polysaccharides and glycosaminoglycans in biological fluids. dawnscientific.com Its use in staining mast cells, sometimes as an alternative to Alcian Blue, highlights its role in specific cell identification within tissues. nih.govcalpaclab.com Research has also explored modifications to staining protocols, such as using this compound solutions in ethanol (B145695) instead of solely water, to improve the identification of specific structures like lignified tissues. plantintroduction.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H64CuN14O6S3 B13748956 Astra blue

Properties

Molecular Formula

C50H64CuN14O6S3

Molecular Weight

1116.9 g/mol

IUPAC Name

copper;N-[3-(dimethylamino)propyl]methanesulfonamide;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H16N8.3C6H16N2O2S.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;3*1-8(2)6-4-5-7-11(3,9)10;/h1-16H;3*7H,4-6H2,1-3H3;/q-2;;;;+2

InChI Key

UWVMJRPVJLKZKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNS(=O)(=O)C.CN(C)CCCNS(=O)(=O)C.CN(C)CCCNS(=O)(=O)C.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for Astra Blue

Research into Synthetic Pathways of Astra Blue and Related Phthalocyanine (B1677752) Dyes

Phthalocyanines are generally synthesized through the cyclotetramerization of various phthalic acid derivatives, including phthalonitrile (B49051), diiminoisoindole, phthalic anhydride, and phthalimides. wikipedia.orgscielo.org.codergipark.org.tr The synthesis often occurs in the presence of metal salts, which act as templates for the formation of metallophthalocyanines. wikipedia.orgdergipark.org.trqualitron.net For copper phthalocyanines, which form the basis of this compound, synthesis can start with phthalonitrile and a copper source, or phthalic anhydride, urea (B33335), and a copper salt. dergipark.org.trqualitron.net These reactions can be conducted in solvents or at high temperatures in a dry state. qualitron.net

Specific to cationic phthalocyanine dyes like this compound, the synthesis involves incorporating positively charged groups onto the phthalocyanine core. This compound 6GLL, for instance, features tris[3-(dimethylamino)propyl]sulfonamide substituents. nih.gov Research into the synthesis of cationic phthalocyanines explores different routes to introduce these charged functionalities, often involving the modification of substituted phthalonitrile precursors or post-synthetic modification of the phthalocyanine macrocycle. nih.govworldscientific.com

Common synthetic routes for phthalocyanines are summarized in the table below:

PrecursorConditionsProduct Type
PhthalonitrileHeating with metal salt (with or without solvent), presence of base (e.g., DBU) scielo.org.codergipark.org.trgoogle.comMetallophthalocyanine
Phthalic anhydrideHeating with urea and metal salt dergipark.org.trqualitron.netMetallophthalocyanine
PhthalimideAs a precursor to diiminoisoindoline google.comPhthalocyanine (metal-free or metallated)
DiiminoisoindolineCyclotetramerization scielo.org.codergipark.org.trPhthalocyanine (metal-free or metallated)

Synthesis methods can influence reaction yields and the formation of side products, with cyclization of phthalonitriles in the presence of a base often preferred for its higher yields and shorter reaction times. scielo.org.co

Investigations into Structural Modifications and Derivatization for Enhanced Research Utility

Structural modifications and derivatization of phthalocyanines, including the core structure related to this compound, are actively researched to tune their properties for various applications. The introduction of peripheral substituents allows for the modification of optical and redox properties. umich.edu These substituents can also serve as anchoring groups for the formation of supramolecular assemblies. umich.edu

For cationic phthalocyanines, modifications often focus on the nature and position of the charged groups to influence solubility, aggregation behavior, and interactions with biological or material substrates. For example, studies have investigated the synthesis of cationic phthalocyanines with different numbers and types of quaternary ammonium (B1175870) groups to understand their photophysical properties and potential as photosensitizers. nih.govworldscientific.com

Derivatization can involve reactions on the pre-formed phthalocyanine macrocycle, such as electrophilic substitution or cycloaddition reactions, or by using appropriately substituted phthalocyanine precursors in the cyclotetramerization step. umich.edu Research has explored the introduction of various functional groups, including silyl (B83357) groups, alkylamino groups, and those enabling click chemistry, to modify the properties of phthalocyanines. umich.eduncsu.edu

In the context of this compound's use in staining, modifications to the staining protocol, such as using different solvent concentrations, have been investigated to improve its application in plant histology for distinguishing different tissue types like lignified structures and cellulose (B213188). researchgate.netplantintroduction.org

Green Chemistry Approaches in this compound Synthesis Research (Hypothetical, based on modern chemical research trends)

While specific green chemistry research directly on the synthesis of this compound is not extensively detailed in the provided search results, research into greener approaches for the synthesis of related phthalocyanine dyes provides a strong basis for hypothetical applications to this compound.

Traditional phthalocyanine synthesis often involves high temperatures, harsh solvents like dimethylaminoethanol (B1669961) (DMAE), and can generate significant waste. nih.govresearchgate.netnih.gov Modern chemical research trends emphasize the development of more sustainable synthetic methods aligned with green chemistry principles, such as reducing or eliminating the use of hazardous substances, minimizing waste generation, and improving energy efficiency. nih.govresearchgate.net

Hypothetical green chemistry approaches applicable to this compound synthesis could include:

Solid-State Synthesis: Research has demonstrated the successful high-yielding solid-state synthesis of phthalocyanines using ball-milling, significantly reducing the need for high-boiling organic solvents like DMAE. nih.govnih.gov This approach could potentially be adapted for the synthesis of substituted phthalocyanine precursors or the final this compound structure, minimizing solvent waste.

Alternative Solvents: Exploring the use of greener solvents such as water, supercritical fluids, or ionic liquids for the cyclotetramerization or subsequent functionalization steps could reduce the environmental impact compared to traditional organic solvents. researchgate.net Some studies have investigated the use of ionic liquids in the synthesis of metallated phthalocyanines. researchgate.net

Catalyst Design: Developing more efficient and environmentally benign catalysts for the synthesis steps could reduce reaction times, temperatures, and the formation of unwanted byproducts. Research into catalyst-free synthesis methods for phthalocyanines also exists. google.com

Atom Economy: Designing synthetic routes with higher atom economy, where a larger proportion of the reactant atoms are incorporated into the final product, would inherently reduce waste.

Continuous Flow Chemistry: Implementing continuous flow processes could offer advantages in terms of energy efficiency, reaction control, and potentially enable the use of less hazardous reagents or solvents.

These hypothetical approaches, rooted in the broader advancements in green chemistry for phthalocyanine synthesis, suggest potential avenues for developing more sustainable methods for producing this compound.

Mechanistic Research on Astra Blue Interactions

Elucidation of Astra Blue's Binding Mechanisms with Biological Macromolecules

This compound's cationic nature allows it to bind to negatively charged components within tissues and cells. This forms the basis of its selective staining.

Research on this compound-Polysaccharide Interactions

This compound demonstrates a strong affinity for polysaccharides, particularly acidic polysaccharides found in plant cell walls and other biological structures. It stains polysaccharides of the cell wall such as cellulose (B213188) and pectins. This compound is a basic dye that binds to acidic polysaccharides in plant cell walls. The dye binds to polysaccharides, which are major components of plant cell walls, enabling clear visualization of these structures under a microscope. Acidic polysaccharides, containing groups like -COOH, can form electrostatic interactions with cationic dyes.

Research utilizing this compound in combination with other stains, such as Safranin O, highlights its interaction with polysaccharides. In this double staining technique, this compound stains polysaccharides blue, while Safranin O stains lignified walls red. This differential staining is used to distinguish between different components of plant cell walls. Studies have used this compound and basic fuchsin double staining for plant materials, where this compound stained polysaccharides like cellulose and pectins, and basic fuchsin showed affinity for lignified, suberized, or cutinized walls.

Studies involving the immobilization of plant polysaccharides on blotting membranes have also been used to investigate the binding of this compound.

Studies on this compound-Nucleic Acid Interactions

This compound is reported to bind to nucleic acids. As a cationic dye, this compound can form double salt bridges upon contact with acidic molecular structures like nucleic acids, resulting in visible staining. This property is utilized in histology to visualize cell structures, particularly nuclei and cell nuclei.

Investigations into this compound-Protein Interactions

This compound is also reported to bind to proteins. While the search results provide less detail on the specific mechanisms of this compound-protein interactions compared to polysaccharide and nucleic acid interactions, the general principle of cationic dyes binding to negatively charged components of proteins (such as acidic amino acid residues) is a likely factor. Research into protein-protein interactions often utilizes various staining and visualization techniques, and cationic dyes can play a role in these methods.

Theoretical Frameworks and Models for this compound's Staining Specificity

The staining specificity of this compound is influenced by factors such as pH and the molecular composition of the target structures.

pH-Dependent Staining Mechanisms in Research Contexts

The pH of the staining solution plays a crucial role in the binding of cationic dyes like this compound to biological molecules. This compound is a basic dye, and its binding efficiency to acidic polysaccharides is improved in acidified solutions. Acidification enhances the penetration of the dye into the structures to be stained, leading to improved and higher contrast staining. The pH influences the ionization state of both the dye and the target molecules, affecting the electrostatic interactions. Basic dyes tend to be adsorbed more efficiently at high pH, consistent with the deprotonation of amine groups, rendering neutral charge, while acid dyes adsorb best at low pH.

Molecular Basis of Differential Staining Phenomena

The differential staining observed with this compound, particularly in combination with other dyes like Safranin O or basic fuchsin, is based on the distinct chemical compositions of cellular structures. This compound stains polysaccharides like cellulose and pectins blue, while Safranin O stains lignified walls red. This differentiation is possible because this compound preferentially binds to the acidic polysaccharides, while Safranin O or basic fuchsin binds to lignin (B12514952) or lignified, suberized, or cutinized walls. The molecular basis lies in the differing affinities of the dyes for specific chemical groups present in these macromolecules. This compound's cationic nature favors interaction with the anionic groups of acidic polysaccharides. The use of acidified solutions of this compound can further enhance the specificity and sensitivity of the staining for acidic components.

The staining mechanism can be viewed as a three-dimensional phenomenon dependent on the physical dimensions and functional groups of both the dye and the target material. The uptake of the dye is influenced by both chemical and physical aspects.

Compound Table

Compound NamePubChem CID
This compound92043639, 82864-57-1 (CAS)
Cellulose22294, 51063134
Pectins441476, 6857565
Safranin O2723800
Lignin175586, 596554, 73555271
Heparin772, 22833565, 118989588
Basic fuchsin12447, 458935
Nucleic acidsNot applicable (class of compounds)
ProteinsNot applicable (class of compounds)
Acetic acid176
Copper23978, 105141

Interactive Data Table Example (Based on Staining Properties Mentioned):

Target MacromoleculeThis compound Staining ColorCounterstain (Example)Counterstain ColorBiological Location (Example)
Acidic PolysaccharidesBlueSafranin ORedPlant Cell Walls
Acidic PolysaccharidesBlueBasic FuchsinRedPlant Cell Walls
LigninNot stained blueSafranin ORedPlant Cell Walls
LigninNot stained blueBasic FuchsinRedPlant Cell Walls
CelluloseBlueSafranin ORedPlant Cell Walls
PectinsBlueBasic FuchsinRedPlant Cell Walls
Nucleic AcidsBlueNot specified in search results for counterstainNot specifiedCell Nuclei

Cellular and Subcellular Interaction Dynamics of this compound (In Vitro Research Focus)

In vitro research has provided significant insights into the cellular and subcellular interaction dynamics of the chemical compound this compound, primarily in its application as a histological stain. This compound is characterized as an acidic dye, which dictates its binding affinity towards basic, cationic molecules within biological specimens morphisto.demorphisto.de. This electrostatic interaction forms the fundamental basis of its staining mechanism.

Detailed research findings indicate that this compound exhibits selective binding to various cellular and subcellular components depending on the cell type and preparation method. In the context of plant histology, this compound is widely utilized for its ability to stain polysaccharides that are key constituents of the cell wall, including cellulose and pectins researchgate.net. When employed in differential staining protocols, often in combination with basic dyes like Safranin O or basic fuchsin, this compound specifically imparts a blue coloration to cellulosic and pectic structures, allowing for their clear differentiation from lignified cell wall components which stain red researchgate.netresearchgate.netplantintroduction.orgresearchgate.netmdpi.com. The precise mechanism underlying this compound's binding to plant tissues has been noted as a subject of discussion in historical literature researchgate.net.

Beyond plant tissues, this compound has demonstrated utility in staining acidic cellular components in animal tissues, notably acidic mucopolysaccharides and collagen fibers morphisto.de. Its application in mast cell research is particularly noteworthy. This compound, chemically related to Alcian blue as a copper-bearing phthalocyanine (B1677752) dye, can selectively stain mast cells under specific conditions nih.gov. Studies have shown that when used in conjunction with safranin, this compound preferentially stains immature and/or mucosal mast cells, while mature serosal mastocytes, rich in heparin, are stained by safranin nih.gov. The efficacy of this compound staining in mast cells is also influenced by the fixation method, with better results observed after fixation with Carnoy's fixative or Mota fixative compared to formalin nih.gov. This selective staining has been applied in evaluating mast cell granule secretion in tissue sections researchgate.net. Furthermore, this compound has been employed to stain acidic lysosomes in cell lines such as RBL-2H3, a commonly used mast cell/basophil model in in vitro studies researchgate.net.

Comparative studies have also assessed the specificity of this compound for certain cell populations. For instance, in a study comparing staining techniques for mast cells in human periapical lesions (granulomas and cysts), this compound was found to be more specific for mast cells than toluidine blue jst.go.jp. This research also provided quantitative data on the mean mast cell counts observed using both stains in these lesion types. jst.go.jp

The interaction between dyes like this compound and tissue components involves various types of bonds, including ionic, hydrogen, and covalent bonds. The strength and specificity of these interactions are influenced by factors such as the dye's net charge, the distribution of charges (charge delocalization), and the chemical nature of the binding sites on the cellular components researchgate.net. As an acidic dye, this compound's primary interactions are likely ionic, binding to positively charged groups within the target molecules. The presence of additives like tartaric acid in staining solutions can enhance the selectivity of this compound by promoting its binding to acidic cellular components and improving staining contrast morphisto.de.

The following table presents data from a comparative study on mast cell counts using this compound and toluidine blue in periapical granulomas and cysts, illustrating the differential staining characteristics and specificity observed in vitro.

Lesion TypeStaining MethodMean Mast Cell Count (± Standard Deviation)
Periapical GranulomaThis compound37.13 ± 18.12
Periapical GranulomaToluidine Blue25.90 ± 18.45
Periapical CystThis compound59.50 ± 22.75
Periapical CystToluidine Blue41.27 ± 26.45

Data derived from a comparative study on mast cell staining in periapical lesions. jst.go.jp

Advanced Analytical Techniques in Astra Blue Research

Advanced Microscopy Techniques Employing Astra Blue

This compound is widely used as a stain to enhance visualization in various microscopy techniques. Its specificity for certain cellular components makes it particularly useful for differentiating structures.

Developments in Light Microscopy with this compound Stains

This compound is a traditional stain for cellulosic walls in conventional light microscopy. nih.gov It is frequently used in combination with other stains, such as Safranin O or basic fuchsin, for differential staining, particularly in plant histology. dawnscientific.comnih.govresearchgate.netresearchgate.netplantintroduction.org In the this compound-Safranin O technique, this compound stains cellulose (B213188) blue, while Safranin O stains lignin (B12514952) red, providing contrasting colors that help differentiate tissue types. dawnscientific.comresearchgate.netplantintroduction.org Modified protocols using alcoholic solutions of this compound have been developed to improve staining procedures and simplify the differentiation of lignified structures and secretory tissues. researchgate.netplantintroduction.org this compound has also been used to stain polysaccharides like cellulose and pectins in plant cell walls, allowing clear visualization of these structures under the microscope. nih.govresearchgate.netmorphisto.de Acidified aqueous solutions of this compound can improve staining properties, increasing sensitivity and specificity by facilitating dye penetration into structures. morphisto.de In addition to plant tissues, this compound has been used to stain mast cells, offering selective staining properties under certain conditions. nih.govnih.gov

Table: Examples of this compound Staining in Light Microscopy

Staining TechniqueThis compound StainsCounterstain StainsApplication AreaKey Differentiated StructuresSource
This compound-Safranin OCellulose (Blue)Lignin (Red)Plant HistologyLignified vs. Cellulosic structures dawnscientific.comresearchgate.netplantintroduction.org
This compound and Basic FuchsinCellulose, Pectins (Blue)Lignified, Suberized, Cutinized walls (Red)Plant MaterialsCell wall components nih.govresearchgate.net
This compound (acidified aqueous)Acidic components, Polysaccharides, Nucleic acids (Blue)None specifiedBotany, HistologyPlant cell walls, nuclei, mast cells nih.govnih.govmorphisto.demorphisto.de

Applications of Fluorescence Microscopy in this compound Studies

While this compound itself is a chromogenic dye used in light microscopy, fluorescence microscopy is a distinct technique that utilizes fluorophores. The search results indicate that fluorescence microscopy is a powerful tool for studying cellular structures and processes, offering advantages like high sensitivity and the ability to visualize specific molecules using fluorescent tags. nih.govzeiss.comumich.edu Although this compound is not typically used as a fluorescent stain, the field of fluorescence microscopy has seen developments in using fluorescent probes with affinity for cellulose and chitin, which are components that this compound also stains. nih.govncsu.edu This suggests that while this compound is primarily a light microscopy stain, research on similar targets can benefit from fluorescence techniques. The combination of fluorescence microscopy with other techniques is also highlighted as important for comprehensive analysis. zeiss.com

Astra Blue in Specialized Academic Research Applications

Botanical and Plant Science Research

In botanical research, Astra Blue is extensively used to study the intricate structures and compositions of plant tissues. Its affinity for certain polysaccharides makes it ideal for differentiating various cell wall components.

Morpho-anatomical Studies of Plant Tissues Utilizing this compound

This compound is frequently used in morpho-anatomical studies to visualize and differentiate various plant tissue types. When used in combination with other stains, such as Safranin O or basic fuchsin, it provides contrasting colors that highlight different cellular structures. For instance, the this compound-Safranin O technique is widely used to distinguish between lignified and cellulosic cell walls. Safranin O typically stains lignified structures red, while this compound stains cellulosic components blue. morphisto.deresearchgate.netplantintroduction.orgresearchgate.netredalyc.org This differential staining is crucial for understanding the structural organization of plant organs like stems, leaves, and roots. scielo.brscielo.sa.crresearchgate.netufpr.br Studies on Casearia sylvestris utilized this compound along with other reagents for better cell wall staining and visualization of tissue structures in leaf sections. scielo.br Similarly, research on Hypericum juniperinum employed this compound and basic fuchsin staining for anatomical analysis of aerial organs. scielo.sa.cr The morpho-anatomy of Petiveria alliacea leaves and stems was also characterized using this compound and basic fuchsin staining. ufpr.br In bananas, Safranin-Astra Blue staining allowed researchers to distinguish between cellulosic primary cell walls (blue) and lignified secondary xylem (red), revealing morpho-anatomical characteristics related to finger drop susceptibility. redalyc.org

Cell Wall Compositional Analysis Methodologies Employing this compound

This compound is a key stain for analyzing the composition of plant cell walls, particularly its polysaccharide components like cellulose (B213188) and pectins. researchgate.netnih.govcarlroth.comchemicalbook.com Its staining is very similar to that obtained with Alcian Blue 8GX, suggesting it stains acid polysaccharides of the cellular wall. researchgate.net The mechanism by which this compound binds to plant tissues is thought to involve ionic bonds between the stain and free carboxyl groups of pectin (B1162225) compounds. researchgate.net However, other research suggests interactions via hydrogen bonding, charge transfer through the central metal atom, or a combination of these forces. researchgate.net Double staining with this compound and basic fuchsin can identify structural monomers of lignin (B12514952) and differentiate between H, G, and S monomers depending on the plant's ontogeny and cell type. nih.gov This method, along with others like using auramine (B1663534) and calcofluor, allows for the analysis of a wide range of cell wall components and structures. nih.gov

Developmental Biology and Histogenesis Research Using this compound Techniques

This compound staining contributes to the study of plant developmental biology and histogenesis by allowing researchers to visualize the formation and differentiation of tissues. By staining specific cell wall components, this compound helps track changes in cell structure and composition during development. For example, in studies of root development, understanding the arrangement and differentiation of cells within the root meristem is crucial. uu.nl While not exclusively tied to this compound in the provided results, histological studies are fundamental to developmental biology, and this compound's ability to highlight cell wall differences makes it a relevant tool in this area, particularly when examining tissue differentiation and the formation of structures like xylem and phloem. lu.lv

Stress Response and Environmental Adaptation Studies with this compound Staining

This compound staining can be used to investigate plant responses to stress and environmental adaptation by revealing changes in cell wall composition and tissue structure under different conditions. For instance, studies on Arabidopsis thaliana adapted to various environments used Safranin-Astra Blue staining to examine cell wall changes in petioles under different growth temperatures (22°C vs. 15°C). nih.gov The staining revealed differences in the staining patterns of cortical parenchyma cell walls (this compound-positive) and lignified vascular walls (Safranin red-positive), indicating potential alterations in cell wall composition in response to temperature stress. nih.gov Another study on mechanical stress in tomato plants utilized astra-safranin blue double staining to visualize histological sections of stems, observing changes in stem width, stele diameter, number of vessels, xylem vessel diameter, and total xylem area. biorxiv.org this compound staining has also been used to identify lignified and non-ligneous cells in maize roots under hypoxia stress. uni-hamburg.de

Biomedical and Histopathological Research (Non-Clinical Focus)

In biomedical and histopathological research, this compound is primarily used for the identification and visualization of specific cell types, particularly mast cells and eosinophils.

Mast Cell and Eosinophil Identification Methodologies Using this compound

This compound is a key component in staining protocols designed for the identification and differentiation of mast cells and eosinophils in tissue sections and smears. frontiersin.orgnih.govvwr.comcancerdiagnostics.comfishersci.comazerscientific.comabcam.comabcam.cn It is often used in combination with other stains like Vital New Red or Eosin. frontiersin.orgnih.govvwr.comcancerdiagnostics.comfishersci.comazerscientific.comabcam.comabcam.cnsemanticscholar.org In these staining kits, this compound typically stains mast cells bright blue, while eosinophils stain bright red with the counterstain (e.g., Vital New Red or Eosin), and nuclei may stain blue with Hematoxylin. vwr.comcancerdiagnostics.comfishersci.comazerscientific.comabcam.com This provides clear color contrast, aiding in the detection and quantitation of these cell types. frontiersin.orgnih.gov Studies comparing different histochemical methods for analyzing eosinophils and mast cells in a porcine model of eosinophilic esophagitis found that this compound/New Vital Red provided noticeable differences in color contrast, facilitating the identification and quantitation of these cells. frontiersin.orgnih.govresearchgate.net The staining procedure typically involves incubating tissue sections in this compound solution, followed by rinsing and staining with Vital New Red and potentially a Hematoxylin counterstain. cancerdiagnostics.comazerscientific.comabcam.cn this compound's ability to form double salt bridges with acidic molecular structures, such as those found in basophils and nucleic acids, contributes to its staining properties in these applications. morphisto.de

Comparative Histochemical Methodologies Involving this compound

This compound is a chemical compound utilized in various histochemical methodologies, particularly in plant biology and tissue analysis, due to its staining properties. It is known to stain polysaccharides of the cell wall, such as cellulose and pectins. tandfonline.comresearchgate.netlabmix24.comcarlroth.comcarlroth.com Comparative studies have evaluated this compound alongside other stains to assess its effectiveness and specificity in visualizing different cellular and tissue components.

In plant materials, this compound has been used in double staining methods with Basic Fuchsin. tandfonline.comresearchgate.net This combination allows for differential staining, where this compound highlights polysaccharides like cellulose and pectins in the cell wall, while Basic Fuchsin stains lignified, suberized, or cutinized walls. tandfonline.comresearchgate.net These methods are applicable to various plant preparations, including freehand and microtome sections, isolated epidermal peels, and pollen. tandfonline.comresearchgate.net The combination provides excellent color contrast, facilitating routine research and didactic purposes. tandfonline.comresearchgate.net Another comparative approach in plant anatomy involves using this compound with safranin and methylene (B1212753) blue to stain cross-sections and paradermal sections of leaves, aiding in the identification and differentiation of plant species based on anatomical and histochemical characteristics. scielo.br

Beyond plant tissues, this compound has been included in comparative studies for the detection and identification of specific cell types in animal tissues. For instance, in a study using a porcine model of eosinophilic esophagitis, this compound combined with Vital New Red was compared with other histochemical methods like Congo Red, Luna, Sirius Red, Toluidine Blue, and modified regressive Hematoxylin & Eosin for analyzing eosinophils and mast cells. frontiersin.orgfrontiersin.orgnih.gov The study found that this compound/Vital New Red aided in the detection and identification of eosinophils by providing noticeable color contrast between intracytoplasmic granules, surrounding tissue, and cellular components. frontiersin.orgfrontiersin.orgnih.gov

Another comparative investigation assessed this compound, along with Toluidine Blue, Alcian Blue-Pyronin Y, and May-Grunwald Giemsa stains, for detecting mast cells in various oral lesions. tandfonline.com This study evaluated the presence, contrast, and number of mast cells identified by each stain. tandfonline.com While May-Grunwald Giemsa and Toluidine Blue generally showed better results for identifying mast cells, this compound was also effective in detecting mast cells, staining their granules blue with red nuclei. tandfonline.com

These comparative studies demonstrate this compound's utility as a selective stain for specific cellular components, particularly polysaccharides in plants and granules in certain animal cells, and highlight its performance relative to other common histochemical dyes in various research contexts.

In Vitro Cellular Research Applications of this compound (excluding clinical trials)

In the realm of in vitro cellular research, excluding clinical trials, this compound finds application primarily as a histological stain for microscopy. This compound 1%, aqueous, is used to visualize cell structures, notably in the staining of nuclei and cell nuclei. morphisto.de Chemically, this compound is an anionic water-soluble dye that interacts with acidic molecular structures, such as basophils and nucleic acids, forming double salt bridges that result in clearly visible staining. morphisto.de This property is valuable for identifying and studying the morphology of cells and their components under the microscope.

While the search results did not detail extensive direct applications of this compound in complex in vitro cellular assays beyond basic staining, its ability to specifically target and stain cellular structures containing acidic components makes it a useful tool in fundamental cell biology research requiring microscopic visualization.

Material Science and Environmental Research

This compound, and structurally related dyes like Astrazon Blue FGRL, are subjects of research in material science and environmental contexts, particularly concerning adsorption processes and environmental remediation.

Adsorption and Filtration Studies of this compound as a Model Compound

This compound and related basic dyes like Astrazon Blue FGRL are frequently used as model compounds in adsorption and filtration studies to investigate the removal of dyes from aqueous solutions. These studies are crucial for developing effective methods to treat textile wastewater and other industrial effluents containing dye pollutants.

Research has explored the adsorption of Astrazon Blue FGRL onto various low-cost adsorbents, including sepiolite, fly ash, apricot shell activated carbon (ASAC), waste mine clay, talc, and chrysotile. researchgate.netnih.govresearchgate.netresearchgate.netdergipark.org.tr These studies typically investigate the kinetics and equilibrium of the adsorption process under varying conditions such as initial dye concentration, adsorbent dose, contact time, temperature, and pH. researchgate.netnih.govresearchgate.netresearchgate.netdergipark.org.tr

Kinetic studies often reveal that the adsorption of Astrazon Blue FGRL onto these materials follows a pseudo-second-order kinetic model, suggesting that the adsorption rate is controlled by a chemisorption process involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. nih.govresearchgate.netdergipark.org.tr Adsorption equilibrium data are commonly analyzed using isotherm models like the Langmuir and Freundlich models to understand the adsorption capacity and the nature of the adsorption process. researchgate.netnih.govresearchgate.netresearchgate.net The Langmuir model often provides a good fit, indicating monolayer adsorption on a homogeneous surface. nih.govnih.gov

Data from these studies provide valuable insights into the efficiency and mechanisms of dye removal. For example, studies have shown that the adsorption capacity of Astrazon Blue FGRL increases with increasing initial dye concentration, adsorbent dose, and temperature (though some studies note an inverse relationship with temperature for certain adsorbents, indicating an exothermic process). nih.govresearchgate.netdergipark.org.tr The endothermic nature of the adsorption process has been noted in several studies, suggesting that higher temperatures can favor adsorption capacity. nih.govresearchgate.netnih.gov

Here is a sample of adsorption capacities reported for Astrazon Blue FGRL on different adsorbents:

AdsorbentMaximum Adsorption Capacity (mg/g)Temperature (K)pHSource
Dried Baker's yeast biomass703037 nih.gov
Apricot shell activated carbon181.5303- nih.gov
Sepiolite155.5303- nih.gov
Fly ash128.2303- nih.gov
Waste mine clay191.753037 researchgate.net
Talc2842987 dergipark.org.tr
Chrysotile1692987 dergipark.org.tr

These studies demonstrate the potential of various materials as effective adsorbents for removing basic dyes like Astrazon Blue FGRL from water.

Research on this compound as a Model Dye in Environmental Remediation Studies

Building upon adsorption and filtration studies, this compound and related basic dyes serve as important model dyes in broader environmental remediation research. The presence of dyes in wastewater from industries such as textiles poses significant environmental challenges due to their visibility, potential toxicity, and impact on aquatic ecosystems. dergipark.org.tr

Research utilizing this compound or Astrazon Blue FGRL as model pollutants aims to develop and evaluate efficient and cost-effective methods for wastewater treatment. Adsorption using various materials, as discussed in the previous section, is a prominent area of research for dye removal. nih.govresearchgate.netresearchgate.netdergipark.org.trresearchgate.net Studies investigate the effectiveness of different adsorbents and optimize the adsorption process parameters to achieve high removal efficiencies. researchgate.net

Beyond adsorption, this compound as a model dye can be relevant in studies exploring other remediation techniques such as biodegradation, chemical degradation, and photocatalytic degradation, although the provided search results focused heavily on adsorption. The goal of this research is to mitigate the environmental impact of dye-containing wastewater and contribute to sustainable water management practices.

Integration of this compound in Novel Sensor Development Research

The integration of this compound in novel sensor development research is an emerging area, primarily linked to its optical properties. One example involves the use of this compound to dope (B7801613) microgels for surface-enhanced resonance Raman scattering (SERRS) based detection. researchgate.net

In this research, this compound-doped gold nanoparticles within a polymeric microgel matrix were explored for their SERRS properties. researchgate.net SERRS is a highly sensitive spectroscopic technique that can be used for the detection and identification of molecules. researchgate.net By incorporating this compound into the microgel structure, researchers can create SERRS-encoded particles that can potentially be used as probes in sensing applications. researchgate.net The distinct spectral fingerprint of this compound in SERRS allows for its detection and could potentially be used in multiplexed sensing systems where different dyes encode for different targets. researchgate.net

While this research is foundational, it suggests the potential for this compound to be integrated into novel sensor platforms, particularly those utilizing spectroscopic techniques, for various applications, including potential biomedical diagnostics or environmental monitoring, by leveraging its unique optical characteristics when coupled with nanomaterials.

Comparative Studies and Methodological Advancements

Comparative Analysis of Astra Blue with Analogous Dyes (e.g., Alcian Blue, Safranin O)

This compound is often compared to other dyes, particularly Alcian Blue and Safranin O, due to their complementary staining properties, especially in plant histology and the study of mast cells. This compound and Alcian Blue are both copper phthalocyanine (B1677752) dyes and share similar affinities for polyanionic compounds like cellulose (B213188) and glycosaminoglycans, staining them blue. escholarship.orgdntb.gov.uanih.gov Safranin O, in contrast, is a basic dye that stains lignin (B12514952) and other acidic components red. escholarship.orgpublicationslist.orgresearchgate.netscielo.brresearchgate.net

In plant anatomy, the combination of Safranin O and this compound (or Alcian Blue) is a well-established differential staining technique used to distinguish between lignified and non-lignified cell walls. Safranin O stains lignified secondary cell walls red, while this compound stains the cellulosic primary cell walls and other non-lignified components blue. escholarship.orgpublicationslist.orgresearchgate.netscielo.brresearchgate.netredalyc.org This differential staining is crucial for visualizing structures like xylem (lignified) and phloem (non-lignified) and for studying processes like lignification. publicationslist.orgscielo.br Studies have shown the efficiency of the Safranin-Astra Blue combination in distinguishing primary cellulose cell walls from lignified secondary xylem. scielo.brredalyc.org

Comparisons have also been made in the context of staining specific cell types. For instance, in the analysis of eosinophils and mast cells, this compound has been compared with dyes like Vital New Red, Congo Red, Luna, Sirius Red, and Toluidine Blue. frontiersin.org this compound/Vital New Red staining provided noticeable differences in color contrast for identifying eosinophils, aiding in their detection and identification. frontiersin.org Similarly, this compound, like Alcian Blue, is used to stain mast cells, particularly immature or mucosal mast cells, while Safranin stains heparin-containing mature mastocytes. nih.gov Some research suggests that this compound can stain mast cells more selectively than some other dyes, including Toluidine Blue, under certain conditions, without significant background staining. nih.gov

The choice between this compound and Alcian Blue in differential staining often depends on the specific application and desired contrast, though their staining characteristics for similar targets are often comparable. escholarship.orgnih.gov

Optimization and Refinement of this compound Staining Protocols for Research

Optimizing this compound staining protocols is essential for achieving reliable and high-quality results in various research applications. Refinements often involve adjusting dye concentrations, staining times, pH, and fixation methods.

In wood anatomy, modified staining protocols using Safranin and this compound have been developed. For example, one protocol involves dissolving 1g Safranin and 0.5g this compound in 100ml distilled water and mixing them in a 1:2 ratio for staining thin wood sections for 3-5 minutes. frontiersin.org Another protocol for plant tissue suggests using a 1.5% alcoholic safranin solution and a 1% aqueous this compound solution. redalyc.org The concentration and solvent of this compound can influence staining results; while traditionally used in water solutions, a 1% solution in 95% ethanol (B145695) has been proposed for identifying lignified tissues. researchgate.net

Fixation methods also play a crucial role in the success of this compound staining, particularly for mast cells. This compound stains mast cells well after fixation in Carnoy's fixative or Mota fixative, performing better than formalin fixation in some cases. nih.gov

Optimization studies may involve qualitative and quantitative comparisons of different protocol variations to determine the most effective method for a specific tissue type or target structure. frontiersin.org The ease and efficiency of cell quantitation can vary depending on the staining protocol used. frontiersin.org

Development of Hybrid Staining Techniques Involving this compound

The development of hybrid staining techniques involving this compound leverages its specific binding properties in combination with other dyes to provide enhanced differential staining and visualization of complex biological structures. The most prominent example is the co-staining with Safranin O. escholarship.orgpublicationslist.orgresearchgate.netscielo.brresearchgate.netredalyc.orgfrontiersin.orgresearchgate.net

The Safranin-Astra Blue double staining technique is widely used in plant histology to differentiate between lignified and cellulosic components of cell walls. publicationslist.orgresearchgate.netscielo.brresearchgate.netredalyc.org This technique is valuable for studying wood formation, identifying anatomical features like "blue rings" in conifers (indicating areas of incomplete lignification), and characterizing vascular tissues in various plant species. publicationslist.orgscielo.brredalyc.orgfrontiersin.org The technique relies on Safranin staining lignin red and this compound staining cellulose blue, allowing for clear visual separation. escholarship.orgpublicationslist.orgresearchgate.netresearchgate.net

Another hybrid technique mentioned is the combination of this compound with Vital New Red for the detection and identification of eosinophils in tissue sections. frontiersin.org This combination provided improved color contrast for these specific cells compared to other stains. frontiersin.org

Given the similarity between this compound and Alcian Blue, hybrid protocols developed with Alcian Blue and other dyes (e.g., Alcian Blue-Safranin O for mast cells or Alcian Blue-Eosin for mast cells and eosinophils) can be considered analogous to potential hybrid techniques involving this compound. dntb.gov.uanih.gov These hybrid methods allow for the simultaneous visualization of different cellular components or cell types within the same tissue section.

Quantitative Methodologies for this compound-Based Assays in Research

Quantitative methodologies are increasingly being applied in conjunction with this compound staining to provide objective and measurable data on the stained structures. While qualitative assessment of staining is common, quantitative approaches allow for more rigorous comparisons and analysis of experimental results.

In wood anatomy, quantitative wood anatomical (QWA) studies can utilize Safranin-Astra Blue stained sections. Measurements of cell parameters, such as tangential cell wall thickness and cell lumen radial diameter, can be performed on stained tissues using image analysis software. frontiersin.org This allows for quantitative assessment of growth ring features and the effects of environmental factors on wood formation, where this compound staining helps delineate cell wall components. frontiersin.org

Comparative studies of different staining methods for cell quantitation, such as the analysis of eosinophils using this compound/Vital New Red, have assessed the ease and efficiency of enumerating specific cells based on the staining achieved. frontiersin.org This involves quantitative comparisons of cell counts obtained with different staining protocols. frontiersin.org

While not directly a staining method, quantitative analysis of components like cellulose and lignin, which are targeted by this compound and Safranin respectively, can be performed using biochemical assays. mdpi.com These quantitative biochemical methods can complement the visual information obtained from differential staining techniques.

Developing quantitative methodologies for this compound-based assays often involves the use of image analysis software to measure stained areas, intensity, or count specific stained structures within a defined region of interest. This allows for objective data collection and statistical analysis to support qualitative observations.

Emerging Research Frontiers and Future Directions for Astra Blue

Challenges and Limitations in Current Astra Blue Research Methodologies

Based on the limited information available regarding research specifically on the chemical compound this compound, the primary methodology discussed relates to its use as a histological stain. Challenges inherent in this application, while not explicitly detailed for this compound itself in the search results, can be inferred from general challenges in histological staining. These might include ensuring consistent staining quality, optimizing dye concentrations for specific tissue types, and potential variations in results based on sample preparation.

More broadly, research methodologies in general face challenges such as the need for expertise in various methods, the time and cost associated with data collection and analysis, and the inability to fully control environmental factors in some study designs. litmaps.comprojectguru.inspires.co However, these are general challenges in research methodologies and are not specifically linked to the chemical compound this compound in the provided information. Limitations in research methods can also include a lack of specificity, poorly defined research problems, and the absence of a clear theoretical framework. libguides.com

Interdisciplinary Research Synergies Involving this compound

The application of this compound in staining wood sections for dendrochronological studies exemplifies an interdisciplinary synergy between chemistry (the dye), biology (wood structure and lignification), and environmental science (studying the impact of cold temperatures on tree growth). frontiersin.org This specific application highlights how a chemical compound can serve as a tool to bridge understanding across different scientific disciplines.

Q & A

Q. What is the role of Astra blue in histochemical staining for plant anatomy studies?

this compound is a cationic dye used to differentiate lignified (secondary cell walls) and non-lignified tissues (primary cell walls) in plant samples. It binds selectively to pectin and cellulose in primary walls, producing a blue contrast against red-stained lignified structures (e.g., safranin counterstain). Methodologically, researchers use a 1% this compound solution mixed with safranin (7:3 ratio) for cross-sectional staining, followed by glycerol mounting and optical microscopy analysis .

Q. How does this compound compare to alternative dyes like toluidine blue in cell wall visualization?

Unlike toluidine blue (a metachromatic dye for polysaccharides and lignin), this compound provides specificity for cellulose/pectin complexes. This reduces ambiguity in distinguishing primary vs. secondary cell walls. Researchers validate dye specificity using control tissues with known lignification levels and spectrophotometric absorbance curves (350–700 nm) .

Q. What are the standard protocols for preparing this compound solutions to avoid precipitation?

A 1% (w/v) this compound solution in distilled water, filtered through a 0.22 µm membrane, ensures homogeneity. Adjust pH to 2–3 with acetic acid to enhance dye stability. Pre-stain rinsing with distilled water removes residual solvents that interfere with binding .

Advanced Research Questions

Q. How can researchers optimize this compound staining for quantitative anatomical analysis (e.g., trichome density)?

Combine this compound with automated image analysis tools (e.g., ImageTool) to standardize measurements. Calibrate microscopy settings (e.g., Leica DM500 with LAS EZ software) using a ruler at fixed magnification. Replicate staining across 15+ samples per genotype to account for intra-species variability, and use ANOVA to validate statistical significance of thickness measurements (midrib, cuticles) .

Q. What experimental design considerations address limitations in ASTRA-based data collection (e.g., subjectivity, time constraints)?

To mitigate subjectivity, employ blinded analysis where researchers annotate samples without prior knowledge of treatment groups. For time efficiency, integrate batch-processing workflows (e.g., parallel staining of multiple slides) and validate results against secondary methods like fluorescence microscopy (e.g., Calcofluor White for cellulose). Reference ASTRA analysis frameworks to align with open-science metadata standards .

Q. How can this compound be integrated with dynamic light scattering (DLS) for hydrodynamic radius (Rh) analysis of cellulose derivatives?

Post-staining, extract cellulose fragments and analyze via DLS using WyattQELS modules. ASTRA software calculates Rh distributions and Rh/rms radius ratios to infer molecular conformation. Validate against TEM imaging and ensure data reproducibility by repeating measurements under controlled pH/temperature .

Q. What statistical approaches resolve contradictions in this compound staining efficacy across plant chemotypes?

Apply mixed-effects models to account for chemotype variability and environmental factors (e.g., in vitro vs. field growth). Use principal component analysis (PCA) to isolate staining outliers and confirm via cluster heatmaps. Publish raw datasets in FAIR-aligned repositories with metadata on dye batches and microscopy parameters .

Methodological Resources Table

Application Tools/Protocols Key References
Cellulose/Pectin Staining1% this compound + safranin (7:3), pH 2–3
Quantitative Image AnalysisImageTool, Leica DM500 with LAS EZ software
DLS IntegrationWyattQELS Module, ASTRA hydrodynamic analysis
Data Reprodubility FrameworksFAIR metadata standards, ANOVA/PCA validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.